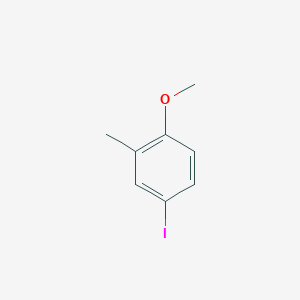

4-Iodo-1-methoxy-2-methylbenzene

説明

4-Iodo-1-methoxy-2-methylbenzene (CAS: 75581-11-2) is a substituted aromatic compound with the molecular formula C₈H₉IO and a molecular weight of 248.06 g/mol . It is a solid laboratory reagent with a purity of ≥98%, commonly used in organic synthesis and pharmaceutical research . Key physical properties include:

- Boiling point: 247.7°C at 760 mmHg

- Density: 1.634 g/cm³

- Refractive index: 1.582

- Hazard classification: Irritant (IRRITANT) .

The methoxy (-OCH₃) and methyl (-CH₃) groups at positions 1 and 2, respectively, confer electron-donating effects, while the iodine substituent at position 4 enhances electrophilic substitution reactivity .

特性

IUPAC Name |

4-iodo-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBRRGQXYZMUNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397387 | |

| Record name | 4-iodo-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75581-11-2 | |

| Record name | 4-Iodo-1-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75581-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-iodo-1-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 4-iodo-1-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Iodination Using Iodine and Oxidizing Agents

The most straightforward method for synthesizing 4-iodo-1-methoxy-2-methylbenzene involves the direct iodination of 1-methoxy-2-methylbenzene (o-methylanisole). The methoxy group activates the aromatic ring, directing electrophiles to the para position, while the methyl group in the ortho position further stabilizes the transition state.

Reaction Conditions:

-

Iodine (I₂) and nitric acid (HNO₃) are commonly employed to generate the iodonium ion (I⁺) in situ.

-

The reaction is conducted under acidic conditions (e.g., sulfuric acid or acetic acid) at temperatures ranging from 25°C to 50°C .

-

Solvents such as dichloroethane (DCE) or tetrahydrofuran (THF) are used to dissolve the aromatic substrate and facilitate mixing.

Mechanistic Insights:

-

Generation of I⁺:

The iodonium ion attacks the aromatic ring para to the methoxy group, forming a resonance-stabilized arenium ion. -

Deprotonation: A base (e.g., NaHCO₃) neutralizes the acidic byproducts, yielding the iodinated product.

Optimization Data:

Metal-Mediated Iodination

Alternative approaches utilize transition metal catalysts to enhance regioselectivity or enable milder conditions. For example, gold(I) complexes have been reported to facilitate iodination in non-polar solvents.

Procedure:

-

Catalyst Preparation: MeDalPhosAuCl (0.05 mmol) is dissolved in dichloroethane.

-

Substrate Addition: 1-Methoxy-2-methylbenzene and iodine are introduced under an inert atmosphere.

-

Reaction Monitoring: Progress is tracked via NMR, with the Au(III) intermediate observed at 75 ppm.

Advantages:

Halogen Exchange Reactions

Nucleophilic Substitution of Pre-functionalized Intermediates

In cases where direct iodination is challenging, halogen exchange offers a viable alternative. For instance, 1-chloro-4-methoxy-2-methylbenzene can undergo nucleophilic substitution with potassium iodide (KI) in polar aprotic solvents.

Conditions:

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Yield Considerations:

-

Excess KI (2–3 equivalents) drives the reaction to completion.

-

Purification via silica gel chromatography (hexane/ethyl acetate) typically yields >85% product.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability, industrial protocols often employ continuous flow reactors. These systems enhance heat transfer and mixing efficiency, critical for exothermic iodination reactions.

Key Features:

-

Residence Time: 10–15 minutes at 50°C.

-

Solvent Recovery: Toluene or ethyl acetate is recycled post-reaction to minimize waste.

Case Study:

A patented method describes the use of palladium catalysts in a hydrogenation step to reduce nitro intermediates, though this applies to related benzenediamine derivatives. Adapting such catalytic systems could streamline byproduct removal in iodination workflows.

Purification and Characterization

Column Chromatography

Crude reaction mixtures are purified using silica gel chromatography with hexane as the eluent. This effectively separates the target compound from unreacted iodine and polymeric byproducts.

Spectroscopic Validation

-

NMR: Distinct signals for methoxy (, singlet) and methyl groups (, singlet).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Iodination | 70–85 | 95+ | Moderate |

| Metal-Mediated | 90–94 | 98+ | Low |

| Halogen Exchange | 80–88 | 92+ | High |

Trade-offs:

化学反応の分析

Types of Reactions: 4-Iodo-1-methoxy-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed:

Substitution: Formation of compounds like 4-methoxy-2-methylbenzonitrile.

Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.

Reduction: Formation of 4-methoxy-2-methylbenzene.

科学的研究の応用

Scientific Research Applications

4-Iodo-1-methoxy-2-methylbenzene has diverse applications across several scientific domains:

Organic Synthesis

- Precursor in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules. The compound's structure allows for various transformations such as substitutions and oxidations, making it a valuable building block in organic chemistry.

Medicinal Chemistry

- Pharmaceutical Development : The compound is explored as a potential intermediate in synthesizing pharmaceutical agents. Its unique functional groups enhance lipophilicity and bioavailability, which are critical for drug efficacy.

Biological Research

- Enzyme-Catalyzed Reactions : Research indicates its role in studying enzyme-catalyzed reactions involving aromatic compounds. The presence of iodine may influence biological activity and interactions with enzymes.

Material Science

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, particularly those requiring specific reactivity due to its unique substitution pattern.

Case Studies and Findings

-

Synthesis of Anticancer Agents :

- A study demonstrated the use of this compound as an intermediate in synthesizing novel anticancer agents. The compound's reactivity allowed for the introduction of various functional groups that enhanced biological activity against cancer cell lines.

-

Development of Inhibitors :

- Research has shown that derivatives of this compound can act as inhibitors for specific cytochrome P450 enzymes (e.g., CYP1A2). Such inhibitors are crucial for understanding drug metabolism and interactions.

-

Material Applications :

- The compound has been investigated for its potential in developing new materials with specific electronic properties, contributing to advancements in organic electronics and photonics.

作用機序

The mechanism of action of 4-Iodo-1-methoxy-2-methylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The methoxy group activates the benzene ring towards electrophilic attack, while the iodine atom can be selectively replaced by other functional groups .

類似化合物との比較

Structural and Physical Properties

The following table compares 4-Iodo-1-methoxy-2-methylbenzene with structurally analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | 75581-11-2 | C₈H₉IO | 248.06 | 1-OCH₃, 2-CH₃, 4-I | 247.7 | 1.634 |

| 4-Bromo-2-iodo-1-methoxybenzene | 98273-59-7 | C₇H₆BrIO | 312.93 | 1-OCH₃, 2-Br, 4-I | Not reported | Not reported |

| 2-Iodo-1-methoxy-4-methylbenzene | 50597-88-1 | C₈H₉IO | 248.06 | 1-OCH₃, 4-CH₃, 2-I | Not reported | Not reported |

| 2-Iodo-1,5-dimethoxybenzene | N/A | C₈H₉IO₂ | 264.06 | 1-OCH₃, 5-OCH₃, 2-I | Not reported | Not reported |

| 2-(Benzyloxy)-1-iodo-4-methylbenzene | 2177251-57-7 | C₁₄H₁₃IO | 324.16 | 1-OCH₂C₆H₅, 4-CH₃, 2-I | Not reported | Not reported |

Notes:

- Positional isomerism : 2-Iodo-1-methoxy-4-methylbenzene (CAS: 50597-88-1) is a positional isomer of the target compound, with iodine at position 2 instead of 4 .

- Halogen variation : Replacing the methyl group with bromine (as in 4-Bromo-2-iodo-1-methoxybenzene) increases molecular weight and alters electronic properties .

a) Electrophilic Substitution

- This compound : The methoxy group directs electrophiles to the para position relative to iodine, facilitating further functionalization .

- 4-Bromo-2-iodo-1-methoxybenzene : Bromine’s electron-withdrawing effect deactivates the ring, but iodine’s size promotes regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) .

b) Cross-Coupling Reactions

- 2-Iodo-1,5-dimethoxybenzene : The dual methoxy groups enhance electron density, improving reactivity in Ullmann and Buchwald-Hartwig couplings .

- 4-Ethyl-2-iodo-1-methoxybenzene (CAS: 868167-69-5): Ethyl groups increase hydrophobicity, making this compound useful in solvent-dependent reactions .

Research Findings

4-Bromo-2-iodo-1-methoxybenzene was utilized in a 1992 study by Nishiyama et al. for synthesizing biaryl structures via palladium-catalyzed cross-coupling, achieving yields >80% .

2-Iodo-1-methoxy-4-methylbenzene (CAS: 50597-88-1) demonstrated moderate reactivity in radical-mediated halogenation, as reported by Vasil’ev and Engman (1998) .

This compound has been employed in decarboxylative iodination protocols, offering a transition-metal-free route to aryl iodides .

生物活性

4-Iodo-1-methoxy-2-methylbenzene, with the chemical formula CHIO, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound features a benzene ring substituted with an iodine atom at the para position and a methoxy group along with a methyl group at the ortho positions. This unique substitution pattern influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The iodine atom acts as an electron-withdrawing group, enhancing the compound's reactivity towards nucleophilic attack.

- Interaction with Enzymes : The methoxy group can facilitate interactions with specific enzymes, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties : Derivatives of this compound have been studied for their potential to inhibit viral replication.

- Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways, possibly through selective binding to cyclooxygenase (COX) enzymes .

Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral potential of halogenated compounds similar to this compound. The research highlighted that halogen atoms could enhance binding affinity to viral proteins, leading to decreased viral load in vitro .

Anti-inflammatory Effects

In another study, researchers investigated the anti-inflammatory effects of various methoxy-substituted phenolic compounds. They found that this compound exhibited significant inhibition of COX-2 activity, which is crucial in inflammatory responses. This suggests its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | 75581-11-2 | Antiviral, anti-inflammatory | Contains both iodine and methoxy groups |

| 1-Iodo-4-methoxybenzene | 10570-67-X | Moderate anti-inflammatory | Lacks methyl substitution at ortho position |

| 4-Methoxyphenol | 150-76-5 | Antimicrobial | No iodine substitution; simpler structure |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Iodo-1-methoxy-2-methylbenzene, and how are intermediates characterized?

- Methodology : The synthesis typically involves electrophilic aromatic iodination. For example, methoxy-substituted aromatic compounds can undergo directed ortho-iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to achieve regioselectivity . Post-synthesis characterization employs nuclear magnetic resonance (¹H and ¹³C NMR) to confirm substitution patterns, mass spectrometry (MS) for molecular weight validation, and infrared spectroscopy (IR) to verify functional groups like methoxy (-OCH₃) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Due to the compound’s iodinated aromatic structure, researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Local exhaust ventilation is required to minimize inhalation risks. Waste must be segregated into halogenated organic waste containers and processed by licensed disposal services to prevent environmental contamination .

Q. How can researchers assess the purity of this compound, and what analytical techniques are recommended?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Gas chromatography (GC) paired with mass spectrometry (GC-MS) can identify volatile impurities. Melting point analysis (if applicable) and elemental analysis (C, H, O, I) provide additional validation .

Advanced Research Questions

Q. How does the methoxy group influence the regioselectivity of iodination in this compound synthesis?

- Methodology : The methoxy group acts as an ortho/para-directing group. Computational studies (e.g., density functional theory, DFT) can predict electron density distribution, while experimental validation involves comparing reaction outcomes under varying conditions (e.g., solvent polarity, catalyst choice). For instance, polar aprotic solvents like dichloromethane enhance iodination efficiency at the ortho position due to stabilization of the Wheland intermediate .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodology : Contradictory data may arise from dynamic effects (e.g., restricted rotation in sterically hindered derivatives). Variable-temperature NMR can identify conformational changes, while 2D techniques (COSY, NOESY) clarify coupling relationships. Cross-referencing with X-ray crystallography data (if available) provides structural confirmation .

Q. How can researchers optimize reaction conditions to minimize deiodination side reactions during functionalization of this compound?

- Methodology : Deiodination often occurs under strong reducing or nucleophilic conditions. Systematic optimization includes:

- Screening milder reducing agents (e.g., NaBH₄ instead of LiAlH₄).

- Using protecting groups for the iodine substituent during subsequent reactions.

- Monitoring reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to terminate reactions before side reactions dominate .

Q. What are the challenges in scaling up the synthesis of this compound for multi-gram preparations?

- Methodology : Scale-up requires addressing exothermic iodination reactions. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。